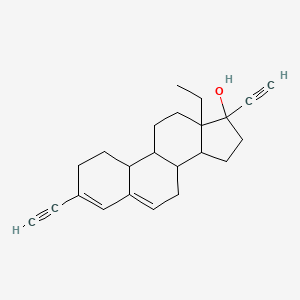
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol: is a synthetic steroidal compound. It is structurally related to levonorgestrel, a well-known synthetic progestogen used in various hormonal contraceptives. This compound is often studied as an impurity or derivative of levonorgestrel and has applications in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 3-position.
Ethylation: Addition of an ethyl group at the 13-position.
Cyclization and Functional Group Modifications: Formation of the steroidal backbone and introduction of functional groups at specific positions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17-position.
Reduction: Reduction reactions can modify the double bonds within the steroidal structure.
Substitution: Various substitution reactions can occur, especially at the ethynyl and ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology:
- Studied for its potential biological activity and interactions with steroid hormone receptors.
Medicine:
- Investigated as a potential impurity in hormonal contraceptives, ensuring the safety and efficacy of pharmaceutical products.
Industry:
- Utilized in the development and quality control of steroidal drugs, particularly those related to hormonal therapies.
Mecanismo De Acción
The mechanism of action of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is not well-documented, but it is likely to interact with steroid hormone receptors, similar to other steroidal compounds. It may bind to progesterone receptors, influencing gene expression and cellular responses. The exact molecular targets and pathways involved require further research.
Comparación Con Compuestos Similares
Levonorgestrel: A synthetic progestogen used in hormonal contraceptives.
Norethisterone: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen used in contraceptives.
Uniqueness: 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is unique due to its specific structural modifications, such as the ethyl and ethynyl groups, which may influence its biological activity and interactions with receptors. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H28O |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3 |
Clave InChI |
XWSCFQZHEPDMAX-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


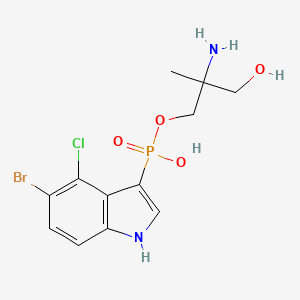
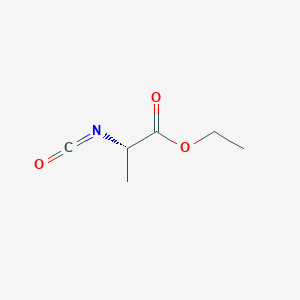
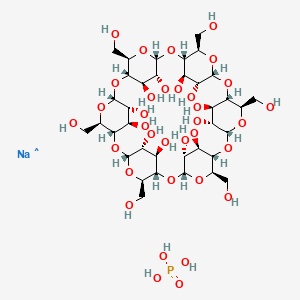
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
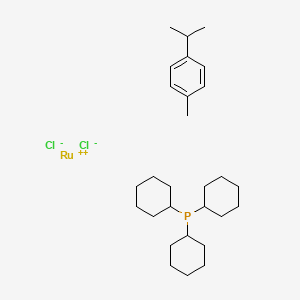
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
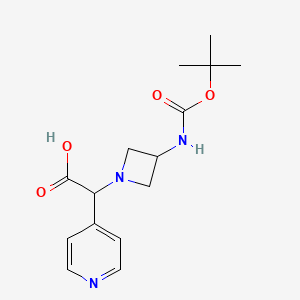
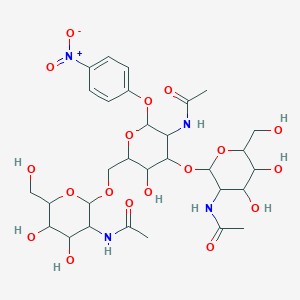
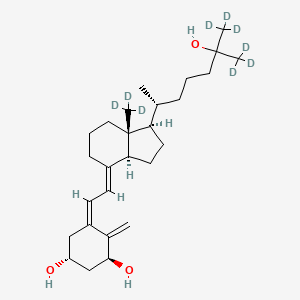
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)

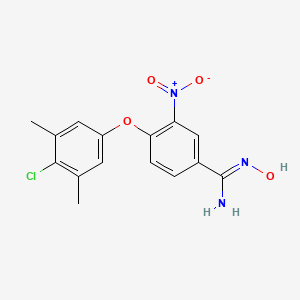
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
